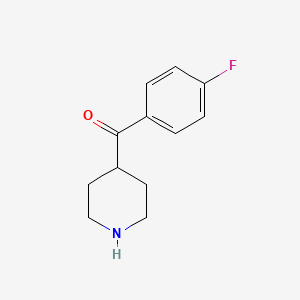

4-(4-Fluorobenzoyl)piperidine

概要

説明

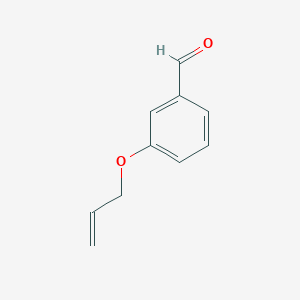

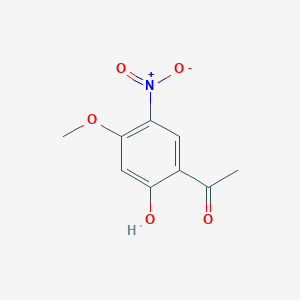

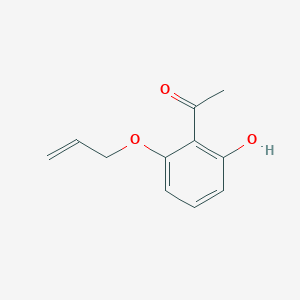

4-(4-Fluorobenzoyl)piperidine is a unique chemical compound with the empirical formula C12H14FNO . It has a molecular weight of 207.24 . The IUPAC name for this compound is (4-fluorophenyl)(4-piperidinyl)methanone . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzoyl)piperidine can be represented by the SMILES stringFc1ccc(cc1)C(=O)C2CCNCC2 . The InChI code for this compound is 1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 . Physical And Chemical Properties Analysis

4-(4-Fluorobenzoyl)piperidine is a white to yellow solid . It has a molecular weight of 207.24 . The storage temperature for this compound is 2-8°C . .科学的研究の応用

Medicinal Chemistry

4-(4-Fluorobenzoyl)piperidine: is utilized in medicinal chemistry as a building block for the synthesis of various pharmacologically active compounds. Its structure is pivotal in the development of new drugs due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules. Its reactivity allows for various functional group transformations, making it a versatile reagent in synthetic organic chemistry .

Material Science

The fluorobenzoyl group in 4-(4-Fluorobenzoyl)piperidine can be used to modify surface properties of materials. This application is particularly relevant in the creation of hydrophobic surfaces or in the modification of polymer chains to alter their physical properties .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry, particularly in chromatography and mass spectrometry, to help identify and quantify similar compounds within complex mixtures .

Neurochemistry Research

Due to the structural similarity to neurotransmitters, 4-(4-Fluorobenzoyl)piperidine can be employed in neurochemistry research to study neurotransmitter pathways and receptors. It may act as an agonist or antagonist to various neural receptors .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of 4-(4-Fluorobenzoyl)piperidine could be explored for their potential use as pesticides or herbicides, given the importance of piperidine derivatives in this industry .

Chemical Education

As a compound with a relatively simple structure that includes both aromatic and aliphatic components, 4-(4-Fluorobenzoyl)piperidine is an excellent candidate for teaching purposes in chemical education, demonstrating various chemical reactions and synthesis strategies .

Bioconjugation

This compound can be used in bioconjugation techniques where it is attached to biomolecules like proteins or antibodies to study biological processes or for the development of diagnostic tools .

Safety and Hazards

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

(4-fluorophenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABERUOJGWHYBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347223 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzoyl)piperidine | |

CAS RN |

56346-57-7 | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Fluorobenzoyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-FLUOROBENZOYL)PIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4JJ6US7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 4-(4-Fluorobenzoyl)piperidine and how does it interact with it?

A1: 4-(4-Fluorobenzoyl)piperidine demonstrates high affinity and selectivity for serotonin 5-HT2A receptors. [, ] While the exact binding mechanism is not fully elucidated within the provided research, it acts as an antagonist at this receptor. [, ] This means it binds to the receptor and blocks the action of serotonin, effectively inhibiting its downstream effects.

Q2: How does the structure of 4-(4-Fluorobenzoyl)piperidine contribute to its 5-HT2A receptor binding affinity?

A2: Research indicates that the intact benzoylpiperidine moiety of 4-(4-Fluorobenzoyl)piperidine is crucial for its high 5-HT2A receptor binding affinity. [] Modifying this core structure, such as opening the piperidine ring, significantly reduces its affinity. [] Interestingly, the fluoro and carbonyl groups of the 4-fluorobenzoyl portion contribute less to binding compared to the benzoylpiperidine core. [] This highlights the importance of the overall shape and specific structural elements of this molecule for optimal interaction with the 5-HT2A receptor.

Q3: Has 4-(4-Fluorobenzoyl)piperidine been radiolabeled for in vivo studies, and what applications does this enable?

A3: Yes, researchers have successfully radiolabeled 4-(4-Fluorobenzoyl)piperidine with fluorine-18 ([18F]4-PBFBP) for positron emission tomography (PET) imaging studies. [] This radiotracer enables researchers to visualize and quantify 5-HT2A receptors in vivo, particularly in the brain. [] Such studies are invaluable for understanding the role of 5-HT2A receptors in various neurological and psychiatric conditions and for developing new therapeutics targeting this receptor.

Q4: What are the potential implications of radiolabeled metabolites of 4-(4-Fluorobenzoyl)piperidine in PET imaging studies?

A4: Studies using [18F]altanserin, a compound structurally related to 4-(4-Fluorobenzoyl)piperidine, have revealed that its radiolabeled metabolites can cross the blood-brain barrier and contribute to nonspecific background radioactivity in PET scans. [] This highlights the need to consider the presence and kinetics of radiometabolites when analyzing PET data, as they may lead to overestimations of nonspecific binding. [] Accurate interpretation of PET data necessitates accounting for radiometabolites to obtain reliable measures of specific binding to the target receptor.

Q5: What are some applications of 4-(4-Fluorobenzoyl)piperidine in medicinal chemistry beyond its use as a standalone compound?

A5: 4-(4-Fluorobenzoyl)piperidine serves as a valuable pharmacophore in medicinal chemistry. Researchers have incorporated it into the design and synthesis of novel chemical entities with potential therapeutic applications. [, ] For example, it has been integrated into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, resulting in compounds exhibiting potent 5-HT2 receptor antagonist activity. [] These findings highlight the versatility of 4-(4-Fluorobenzoyl)piperidine as a building block for creating new molecules with desired pharmacological properties.

Q6: What is known about the safety profile of 4-(4-Fluorobenzoyl)piperidine and related compounds?

A6: While the provided research focuses on the synthesis, receptor binding, and imaging applications of 4-(4-Fluorobenzoyl)piperidine, one study investigated the cardiac effects of ketanserin and related compounds. [] Ketanserin, a 5-HT2A/2C receptor antagonist, is known to prolong the cardiac action potential duration (APD), potentially leading to arrhythmias. [] The study found that the benzoyl-piperidine moiety, a core structure in 4-(4-Fluorobenzoyl)piperidine, is responsible for the APD-prolonging effects of ketanserin and similar compounds. [] This highlights the need to carefully assess the cardiac safety profile of compounds containing the benzoyl-piperidine structure during drug development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)